molecular formula C20H19ClF3N5O2S B12140237 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12140237
M. Wt: 485.9 g/mol
InChI Key: PRINMXNBQCOGCF-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of triazole, thioether, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The acetamide group may enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Ritonavir: A thiazole-containing antiretroviral drug.

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19ClF3N5O2S

Molecular Weight

485.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19ClF3N5O2S/c1-11(2)31-14-5-3-4-12(8-14)18-27-28-19(29(18)25)32-10-17(30)26-16-9-13(20(22,23)24)6-7-15(16)21/h3-9,11H,10,25H2,1-2H3,(H,26,30)

InChI Key

PRINMXNBQCOGCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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